molecular formula C31H52O4 B13776652 Isodecyl tridecyl phthalate CAS No. 61886-60-0

Isodecyl tridecyl phthalate

Cat. No.: B13776652
CAS No.: 61886-60-0
M. Wt: 488.7 g/mol
InChI Key: TYLLMRSWXAGLFH-UHFFFAOYSA-N
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Description

Isodecyl tridecyl phthalate is a high-molecular-weight phthalate ester commonly used as a plasticizer. It is derived from the esterification of phthalic acid with isodecyl and tridecyl alcohols. This compound is known for its ability to increase the flexibility and durability of plastic products, making it a valuable additive in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isodecyl tridecyl phthalate involves the esterification of phthalic acid with isodecyl and tridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of phthalic acid and the alcohols into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isodecyl tridecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between different alcohols and esters, facilitated by an acid or base catalyst .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isodecyl tridecyl phthalate has a wide range of applications in scientific research and industry:

Mechanism of Action

Isodecyl tridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. At the molecular level, it disrupts the intermolecular forces between polymer chains, allowing them to move more freely. This mechanism is crucial for enhancing the mechanical properties of plastic products .

Comparison with Similar Compounds

Isodecyl tridecyl phthalate is often compared with other high-molecular-weight phthalates, such as diisononyl phthalate and diisodecyl phthalate. These compounds share similar properties and applications but differ in their specific alcohol components and molecular structures. For example:

This compound is unique due to its combination of isodecyl and tridecyl alcohols, which provides distinct mechanical properties and flexibility compared to other phthalates .

Properties

CAS No.

61886-60-0

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3

InChI Key

TYLLMRSWXAGLFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C

Origin of Product

United States

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